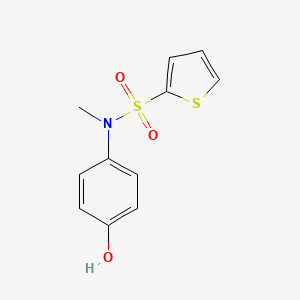

N-(4-羟基苯基)-N-甲基噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Molecular Structure Analysis

The molecular structure of related compounds like “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Physical And Chemical Properties Analysis

“N-(4-hydroxyphenyl)glycine” is typically characterized as thin plates of white or silvery powder, although aged samples appear brown . More specific physical and chemical properties of “N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide” are not available.

科学研究应用

抗增殖剂

Pawar 等人 (2018) 的一项研究合成了一系列 N-(2-羟基-2-(取代苯基)乙基)-N-甲基噻吩-2-磺酰胺衍生物。这些化合物对各种癌细胞系(如 MCF-7、HeLa、A-549 和 Du-145)表现出显着的体外抗增殖活性,表明它们作为癌症治疗剂的潜力 (Pawar, Pansare, & Shinde, 2018)。

减少环境污染

Bordoloi 等人 (2014) 的工作重点介绍了磺酰胺衍生物在减少环境污染中的应用。他们研究了一种新分离的细菌对柴油中二苯并噻吩 (DBT) 及其衍生物的深度脱硫,该细菌可以显着降低硫含量,从而减少化石燃料燃烧产生的空气污染 (Bordoloi, Rai, Chaudhuri, & Mukherjee, 2014)。

材料科学

Rusu 等人 (2007) 研究了聚(偶氮甲亚磺酰胺)薄膜中的电子传输机制,该薄膜是通过双(4-氯苯基)磺酰胺与各种双酚反应制备的。这些材料表现出半导体特性,表明它们在电子设备中具有潜在应用 (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007)。

抗菌和抗真菌应用

一项关于吡唑啉苯磺酰胺的合成和生物活性的研究,该研究结合了磺酰胺和吡唑啉药效团,揭示了对人碳酸酐酶同工酶和乙酰胆碱酯酶的显着抑制作用,以及对口腔鳞状癌细胞系的低细胞毒性和显着的抗菌特性,展示了它们作为多功能治疗剂的潜力 (Ozmen Ozgun et al., 2019)。

作用机制

Target of Action

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is a synthetic retinoid derivative . Retinoids are substances related to vitamin A and have been investigated for potential use in the treatment of various diseases

Mode of Action

It’s worth noting that retinoid derivatives like fenretinide have been shown to cause cell death through apoptosis and/or necrosis, associated with the accumulation of reactive oxygen species (ros) .

Biochemical Pathways

For instance, Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells .

Pharmacokinetics

It’s known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

It’s known that fenretinide treatment may result in cell death through apoptosis and/or necrosis .

Action Environment

It’s known that the effectiveness of similar compounds can be influenced by various factors, including the presence of other substances and the physical conditions of the environment .

安全和危害

While specific safety data for “N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

未来方向

Fenretinide, a related compound, has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis . It has promising in vitro and in vivo antiviral activity against a range of flaviviruses . These studies suggest potential future directions for similar compounds.

属性

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2/c1-12(9-4-6-10(13)7-5-9)17(14,15)11-3-2-8-16-11/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRWGOLLGAGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)